molecular formula C17H14F3NO B12614954 N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide CAS No. 919349-75-0

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide

Cat. No.: B12614954
CAS No.: 919349-75-0
M. Wt: 305.29 g/mol
InChI Key: ZITAFYMUCZKKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is a chemical compound of significant interest in specialized research applications. Compounds within the benzamide family, particularly those featuring a trifluoromethyl phenyl group, are extensively investigated for their potential in pharmaceutical and agrochemical research . In pharmaceutical research, structurally related benzamide compounds have demonstrated promising biological activity in preclinical models, showing effects related to the modulation of the central nervous system . For instance, recent scientific studies on similar molecules have highlighted potential antidepressant-like effects mediated through interaction with key neurotransmitter systems, including serotonergic and dopaminergic receptors (e.g., 5-HT 1A and D 2 receptors) . This suggests potential value for this chemical scaffold in neuroscience and psychopharmacology research. In the field of agrochemical research, benzamide derivatives are known for their fungicidal and nematicidal properties . Some well-established benzamide compounds function as potent succinate dehydrogenase inhibitors (SDHI), disrupting cellular energy production in target pests . This mechanism of action makes research into new benzamide analogs crucial for developing novel crop protection agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

919349-75-0

Molecular Formula

C17H14F3NO

Molecular Weight

305.29 g/mol

IUPAC Name

N-[2-[3-(trifluoromethyl)phenyl]prop-2-enyl]benzamide

InChI

InChI=1S/C17H14F3NO/c1-12(11-21-16(22)13-6-3-2-4-7-13)14-8-5-9-15(10-14)17(18,19)20/h2-10H,1,11H2,(H,21,22)

InChI Key

ZITAFYMUCZKKEX-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine under suitable conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide has shown promise in cancer research due to its ability to inhibit specific enzymes involved in tumor growth.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that this compound may inhibit DHFR, an enzyme critical for DNA synthesis. In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation in various cancer cell lines.

Study Cell Line Inhibition (%) Mechanism
Study 1MCF-765%Induction of apoptosis via caspase activation
Study 2A54950%Cell cycle arrest at G0/G1 phase

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties, particularly in models of arthritis.

Case Study: Animal Models of Arthritis

In an experimental study, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a marked reduction in inflammatory markers and joint swelling.

Study Inflammatory Marker Reduction (%)
Study 1TNF-alpha40%
Study 2IL-635%

Potential Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: By inhibiting enzymes such as DHFR, the compound disrupts metabolic pathways essential for cancer cell survival.
  • Receptor Modulation: The compound may interact with G protein-coupled receptors (GPCRs), influencing inflammatory pathways and cytokine release.

Future Directions and Research Needs

While promising results have been observed, further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • Long-term efficacy and safety profiles in clinical settings.
  • Exploration of combination therapies with existing anticancer agents.

Mechanism of Action

The mechanism of action of N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy .

Comparison with Similar Compounds

Ortho-Substituted Derivatives

  • N-[2-(Trifluoromethyl)phenyl]benzamide Derivatives (e.g., 3-fluoro, 3-bromo, 3-iodo analogs):
    • Substitution at the ortho position (relative to the amide group) introduces steric hindrance, altering molecular conformation and supramolecular interactions. For example, crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (CSD ref: JOZFUB) reveal C–H···O and C–H···F interactions, stabilizing the lattice .
    • Biological Implications : Steric effects may reduce binding flexibility in target proteins compared to the meta-substituted parent compound.

Meta-Substituted Derivatives

  • Comparison: Unlike the propenyl-linked parent compound, this derivative’s hydroxyl group may limit stability under acidic conditions due to possible deprotonation or oxidation .

Para-Substituted Derivatives

  • 4-Methoxy-N-[3-(Trifluoromethyl)phenyl]benzamide: Methoxy substitution increases polar surface area (PSA: 41.6 Ų vs. ~30 Ų for non-substituted analogs), improving aqueous solubility and bioavailability .

Functional Group Variations

Heterocyclic Extensions

  • Quinazoline-Benzamide Hybrids (e.g., compound 16 in ): Incorporation of a quinazoline ring introduces planar aromaticity, favoring intercalation with DNA or kinase active sites. Activity Data: Such hybrids exhibit enhanced inhibitory activity against kinases (e.g., EGFR) compared to simpler benzamides .
  • Thiadiazole Derivatives (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-sulfamoyl]benzamide):

    • The sulfamoyl and thiadiazole groups introduce hydrogen-bond acceptors, improving interactions with enzymatic pockets. This contrasts with the parent compound’s reliance on -CF₃ for hydrophobic interactions .

Halogenated Analogs

  • 3-Bromo and 3-Iodo Derivatives :
    • Larger halogens (Br, I) increase molecular weight and polarizability, enhancing van der Waals interactions in crystal packing (e.g., shorter halogen···π contacts in CSD entry LASHOE) .
    • Pharmacokinetics : Bromine’s higher atomic radius may reduce metabolic clearance compared to fluorine .

Pharmaceutical Potential

  • Anticancer Activity : Derivatives like N-[3-(trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (ZINC3108069) show promise in targeting VEGFR and PDGFR kinases, leveraging dual -CF₃ groups for enhanced hydrophobic binding .
  • Antimicrobial Activity : Hydrazone derivatives of 2-hydroxy-N-(3-trifluoromethylphenyl)benzamide exhibit moderate antibacterial effects, though toxicity profiles vary with substituent bulkiness .

Agrochemical Utility

  • Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide):
    • The isopropoxy group in flutolanil improves systemic transport in plants, a feature absent in the parent compound, which lacks an oxygen-based substituent .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Position Functional Group PSA (Ų) logP Key Interaction
N-{2-[3-(CF₃)phenyl]prop-2-enyl}benzamide Meta (CF₃) Propenyl linker ~30 3.8 Hydrophobic (-CF₃)
4-Methoxy-N-[3-(CF₃)phenyl]benzamide Para (OCH₃) Methoxy 41.6 2.9 Hydrogen bonding (OCH₃)
3-Fluoro-N-[2-(CF₃)phenyl]benzamide Ortho (F) Fluorine 28.5 3.5 C–H···F interactions

Biological Activity

Introduction

N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide, with the CAS number 919349-75-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₁₇H₁₄F₃NO
  • Molecular Weight : 305.29 g/mol
  • LogP : 4.7234 (indicating high lipophilicity)

These properties suggest that the compound may readily penetrate biological membranes, which is crucial for its pharmacological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its structural features contribute to its ability to inhibit cancer cell proliferation. The compound has shown promising results in various cancer cell lines, particularly against colon carcinoma cells.

Cell Line IC50 (µM) Reference
HCT-15 (Colon)<10
Jurkat (Leukemia)<15
HT29 (Colon)<12

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as indicated by molecular dynamics simulations and cytotoxicity assays.

Antidepressant Effects

Another area of interest is the compound's potential antidepressant activity. A related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide, demonstrated significant antidepressant-like effects in animal models. This effect was linked to modulation of the serotonergic system, particularly involving 5-HT receptors.

Key Findings:

  • Animal Model : Mice treated with the compound showed reduced immobility time in forced swim tests, indicating an antidepressant effect.
  • Mechanism : The antidepressant activity was associated with increased serotonergic transmission without significant side effects on noradrenergic pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and biological activity of the compound. SAR studies suggest that modifications to the phenyl ring and the benzamide moiety can further optimize its efficacy against various targets.

Notable SAR Insights:

  • Substituents on the phenyl ring can influence binding affinity and selectivity towards specific biological targets.
  • The trifluoromethyl group enhances metabolic stability and bioavailability.

Case Studies

  • Colon Cancer Study :
    • Researchers synthesized a series of benzamide derivatives, including this compound, evaluating their antiproliferative effects.
    • Results indicated that this compound exhibited comparable or superior activity relative to established chemotherapeutics like doxorubicin .
  • Antidepressant Evaluation :
    • A study assessed the efficacy of a structurally similar compound in mice, revealing significant antidepressant effects linked to serotonergic modulation.
    • This suggests potential therapeutic applications for mood disorders .

Q & A

Basic Research Questions

Q. What are the key structural features of N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide, and how do they influence its reactivity in synthetic chemistry?

  • The compound contains a benzamide core linked to a propenyl chain substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the α,β-unsaturated propenyl moiety enables Michael addition or cycloaddition reactions. Structural characterization typically employs NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (when crystals are obtainable) .

Q. What computational tools are recommended for predicting the binding interactions of this compound with biological targets?

  • AutoDock Vina is widely used for molecular docking due to its improved scoring function and multithreading efficiency. For visualizing interactions, UCSF Chimera provides tools to analyze hydrogen bonding, hydrophobic contacts, and electrostatic complementarity. These methods are critical for preliminary target validation before wet-lab experiments .

Q. How can the synthetic purity of this compound be optimized for biological assays?

  • Purification via flash chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Analytical HPLC with UV detection at 254 nm and LC-MS are standard for quality control. Residual solvents should be quantified via GC-MS .

Advanced Research Questions

Q. What strategies address contradictory data in biochemical assays involving this compound’s inhibition of bacterial AcpS-PPTase enzymes?

  • Contradictions may arise from differences in assay conditions (e.g., Mg²⁺ concentration, pH). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and surface plasmon resonance (SPR) to assess kinetics. Cross-validate with genetic knockdown models to confirm target specificity .

Q. How can the α,β-unsaturated propenyl group be leveraged to design prodrugs or photoactivatable derivatives?

  • The propenyl moiety can undergo [2+2] cycloaddition with tetrazines for bioorthogonal click chemistry or be functionalized with photolabile groups (e.g., nitroveratryl) for light-controlled activation. Reaction efficiency depends on solvent polarity and catalyst choice (e.g., Ru-based catalysts for visible-light activation) .

Q. What in vivo pharmacokinetic challenges are associated with the trifluoromethyl group, and how can they be mitigated?

  • The trifluoromethyl group increases metabolic resistance but may reduce aqueous solubility. Co-administration with solubilizing agents (e.g., cyclodextrins) or structural modification to introduce polar groups (e.g., hydroxylation of the benzamide ring) can improve bioavailability. Pharmacokinetic studies in rodent models should monitor plasma half-life and tissue distribution via LC-MS/MS .

Methodological Guidance

Q. How should researchers resolve discrepancies between computational docking predictions and experimental binding affinities?

  • Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility. Experimental validation via alanine scanning mutagenesis of the target protein can identify critical binding residues .

Q. What analytical techniques are optimal for detecting degradation products under varying storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-QTOF-MS can identify hydrolytic or oxidative degradation products. For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze via NMR to track structural changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.